molecular formula C23H23NO4 B12499024 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B12499024
M. Wt: 377.4 g/mol
InChI Key: ZZYQUDUWULJEHG-UHFFFAOYSA-N
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Description

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids. The compound also contains a prop-2-en-1-yl group, which adds to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino group with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through an alkylation reaction. This involves reacting the protected pyrrolidine with an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide, nucleophiles in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated or functionalized derivatives.

Scientific Research Applications

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides. The Fmoc group is particularly useful in solid-phase peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding. The compound can be used to create peptide libraries for screening biological activity.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development. The compound’s derivatives may exhibit pharmacological properties such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials. The compound’s reactivity makes it suitable for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. The prop-2-en-1-yl group can participate in various chemical reactions, contributing to the compound’s versatility.

Molecular Targets and Pathways

    Peptide Synthesis: The Fmoc group targets the amino group of amino acids, allowing for selective deprotection and coupling reactions.

    Biological Activity: The compound’s derivatives may interact with specific enzymes or receptors, modulating biological pathways and exhibiting therapeutic effects.

Comparison with Similar Compounds

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(methyl)pyrrolidine-2-carboxylic acid: This compound has a methyl group instead of a prop-2-en-1-yl group, resulting in different reactivity and applications.

    1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(ethyl)pyrrolidine-2-carboxylic acid:

    1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(benzyl)pyrrolidine-2-carboxylic acid: The benzyl group introduces aromaticity, influencing the compound’s stability and reactivity.

Uniqueness

The presence of the prop-2-en-1-yl group in this compound provides unique reactivity and versatility, making it suitable for a wide range of chemical reactions and applications. The Fmoc group further enhances its utility in peptide synthesis and other research areas.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-prop-2-enylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H23NO4/c1-2-12-23(21(25)26)13-7-14-24(23)22(27)28-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20H,1,7,12-15H2,(H,25,26)

InChI Key

ZZYQUDUWULJEHG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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